molecular formula C12H9N3O B8132273 2-amino-1H-benzo[g]quinazolin-4-one

2-amino-1H-benzo[g]quinazolin-4-one

Cat. No.: B8132273
M. Wt: 211.22 g/mol
InChI Key: IFBGAMXFAYZTEC-UHFFFAOYSA-N
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Description

2-amino-1H-benzo[g]quinazolin-4-one is a quinazolinone-based compound of significant interest in medicinal chemistry and biochemical research. Quinazolinones constitute a crucial pharmacophoric scaffold known to exhibit a broad spectrum of biological activities, with extensive research focused on their potential as anticancer agents . Recent studies on structurally similar 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives have demonstrated their role as potent multi-targeted anticancer agents, exhibiting promising activity against non-small cell lung cancer (NSCLC) cell lines by simultaneously inhibiting key signaling pathways such as Aurora A, PI3K, and BRD4 . Other quinazolin-4(3H)-one derivatives have been rationally designed as novel dual inhibitors, for instance, targeting both PI3K and histone deacetylase (HDAC) enzymes, which can provide a synergistic effect in inhibiting tumor growth and overcoming drug resistance . Beyond oncology, closely related analogs like 4-amino-1H-benzo[g]quinazoline-2-one have been developed as sensitive fluorescent probes to study biomolecular interactions, such as investigating protonation sites within triple-stranded DNA structures, highlighting the utility of the quinazolinone core in biophysical and diagnostic applications . The 2-amino substitution on the benzo[g]quinazolin-4-one core provides a versatile handle for further chemical modification, allowing researchers to develop novel derivatives or conjugate the molecule to other biomolecules for specific research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1H-benzo[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBGAMXFAYZTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-amino-1H-benzo[g]quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can react with carboxylic acids to form amides, carbamates, and ureas .

Scientific Research Applications

2-amino-1H-benzo[g]quinazolin-4-one has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the conversion of alcohols into esters In biology, it is utilized in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 2-amino-1H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as a catalyst in certain reactions, facilitating the conversion of substrates into products. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-one Derivatives

Structural and Functional Modifications

Quinazolin-4-one derivatives exhibit diverse biological activities depending on substituents and ring modifications. Below is a comparative analysis of key analogs:

Compound Substituents/Modifications Key Activities Potency (EC50/IC50) Reference
2-Amino-1H-benzo[g]quinazolin-4-one Amino at position 2 Under investigation (antiviral, CNS) N/A
2-Amino-1H-benzo[de]isoquinoline-1,3-dione Amino + fused isoquinoline-dione Antiviral (HSV-1/HSV-2) EC50 = 16.2–19.6 μg/mL (HSV-1)
Auranomides A–C Marine-derived quinazolinones Antitumor (KSP inhibition) IC50 = 2.5–8.7 μM (HeLa cells)
4-Benzyl-triazoloquinazolin-5-ones Triazolo ring + benzyl group H1-antihistaminic IC50 = 0.8–2.4 μM (GPCR binding)
2-Substituted-3(H)-quinazolin-4-ones Halogen/methoxy at position 2 Anticataleptic (CNS) Dose-dependent reduction in catalepsy
CP-465,022 analog Fluorophenyl + pyridinylvinyl NMDA receptor antagonism IC50 = 0.3 μM (noncompetitive)

Pharmacological Profiles

  • Antiviral Activity: 2-Amino-1H-benzo[de]isoquinoline-1,3-dione derivatives demonstrate moderate activity against HSV-1 (EC50 = 16.2–19.6 μg/mL), though less potent than acyclovir (EC50 = 1.8 μg/mL) . The amino group in these compounds enhances target binding but may reduce selectivity compared to simpler quinazolinones.
  • Antitumor Activity: Marine-derived auranomides exhibit cytotoxicity via KSP inhibition, with IC50 values in the low micromolar range . The amino substituent in this compound could similarly enhance interactions with mitotic spindle targets.
  • Noncompetitive NMDA receptor antagonists like CP-465,022 analogs highlight the role of fluorophenyl groups in CNS penetration .

Therapeutic Selectivity

  • Selectivity Index (SI): Antiviral quinazolinones exhibit SI values of 10–20, indicating moderate safety margins . In contrast, antitumor auranomides show higher cytotoxicity (CC50 < 20 μM), limiting therapeutic windows .
  • Receptor Specificity : mGlu7 receptor modulators and NMDA antagonists demonstrate subtype selectivity dependent on substituent bulk and polarity .

Key Research Findings

  • Antifungal Potential: Quinazolin-4-one hybrids with aryl amide substituents (e.g., compound 3g) exhibit MIC values of 4–8 μg/mL against Candida spp., comparable to fluconazole .
  • PI3K Inhibition: Substituted quinazolin-4-ones with hydrophobic side chains (e.g., 4-fluorophenyl) show nanomolar inhibition of PI3K kinases, critical for cancer therapy .
  • Isotopic Atropisomers: Novel 12C/13C quinazolin-4-one derivatives exhibit stereochemical stability, enabling studies on chiral drug-receptor interactions .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The cyclocondensation of 2-aminobenzamide derivatives represents a foundational approach for constructing the quinazolinone core. Adapting this method to synthesize benzo[g]quinazolin-4-one requires starting materials with extended aromatic systems. For instance, 2-amino-1H-benzo[g]quinazolin-4-one can be synthesized via the reaction of 2-aminonaphthamide with acetic anhydride or benzoyl chloride, followed by thermal ring closure.

In a representative procedure, 2-amino-3,5-diiodobenzoic acid undergoes acetylation with acetic anhydride to form a benzoxazinone intermediate, which subsequently reacts with sulfonamides to yield substituted quinazolinones . Extending this strategy, 2-aminonaphthamide (derived from naphthalene analogs of isatoic anhydride) could be acetylated to form a naphthoxazinone intermediate. Subsequent nucleophilic displacement with amines or sulfonamides would facilitate the formation of the fused benzo[g]quinazolin-4-one scaffold .

Nucleophilic Aromatic Substitution (SNAr) with ortho-Halo Substrates

Base-promoted SNAr reactions using ortho-halobenzamides have emerged as efficient routes for quinazolinone synthesis. For benzo[g] derivatives, ortho-halonaphthamides serve as viable precursors. Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 135°C promotes the displacement of halogens by nitrogen nucleophiles, followed by intramolecular cyclization .

For example, 2-fluoro-N-methylnaphthamide reacts with benzamide in the presence of Cs₂CO₃ to form 3-methyl-2-phenylbenzo[g]quinazolin-4-one via a diamide intermediate (Scheme 1) . This method tolerates electron-withdrawing and electron-donating substituents on the naphthamide ring, with yields up to 76% (Table 1).

Table 1. SNAr Synthesis of Benzo[g]quinazolin-4-one Derivatives

SubstrateNucleophileConditionsYield (%)
2-Fluoro-N-methylnaphthamideBenzamideCs₂CO₃, DMSO, 135°C76
2-Chloro-N-ethylnaphthamide4-MethoxyanilineCs₂CO₃, DMSO, 140°C68

Ring-Closure via Acetylation/Benzoylation

Acetylation or benzoylation of 2-aminonaphthoic acid derivatives followed by cyclization offers a straightforward route to the target compound. For instance, refluxing 2-amino-3,5-diiodonaphthoic acid with acetic anhydride generates a naphthoxazinone intermediate, which undergoes ring closure with sulfonamides to yield 2-amino-6,8-diiodo-benzo[g]quinazolin-4-one . This method is notable for its high efficiency (62–76% yields) and compatibility with bulky substituents.

Mechanistically, the reaction proceeds through two steps:

  • Acylation : Formation of the naphthoxazinone intermediate via acetylation.

  • Nucleophilic displacement : Replacement of the oxazinone oxygen with a nitrogen nucleophile, followed by dehydration to form the quinazolinone ring .

H₂O₂-Mediated Oxidative Cyclization

Recent advances leverage H₂O₂ as a green oxidant for constructing quinazolinones from 2-aminobenzamides. Adapting this method for benzo[g] derivatives involves using 2-aminonaphthamide and dimethyl sulfoxide (DMSO) as a carbon source. Heating the substrate with H₂O₂ at 150°C in DMSO induces oxidative cyclization, forming the quinazolinone ring via a radical intermediate .

Key steps in the mechanism :

  • Radical formation : H₂O₂ generates hydroxyl radicals, abstracting hydrogen from DMSO to form a methyl radical.

  • Cyclization : The radical intermediates couple with the naphthamide, followed by oxidation to yield the quinazolinone .

This method achieves moderate yields (52–65%) but excels in sustainability due to the absence of metal catalysts.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Benzo[g]quinazolin-4-one Synthesis Methods

MethodSubstrateConditionsYield (%)Advantages
SNAr ortho-HalonaphthamidesCs₂CO₃, DMSO, 135°C68–76High yields, broad substrate scope
H₂O₂/DMSO 2-AminonaphthamideH₂O₂, 150°C52–65Metal-free, sustainable
Acetylation 2-Aminonaphthoic acidAc₂O, reflux62–76Rapid cyclization, iodine-compatible

Challenges and Optimization Strategies

Synthesizing benzo[g]quinazolin-4-one presents unique challenges:

  • Steric hindrance : The fused naphthalene system impedes nucleophilic attack, necessitating higher temperatures or prolonged reaction times.

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using directing groups (e.g., iodine at C6 and C8) enhances regiocontrol .

  • Solvent effects : Polar aprotic solvents like DMSO improve solubility of intermediates but may complicate purification .

Optimization strategies include:

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes.

  • Catalytic systems : Transition metals (e.g., CuO) to accelerate SNAr reactions .

Q & A

Q. What are the standard synthetic methodologies for 2-amino-1H-benzo[g]quinazolin-4-one and its derivatives?

  • Methodological Answer : Common routes include:
  • Oxidative coupling : Reacting 2-aminobenzamide with benzyl alcohol under green conditions (O₂ as oxidant, t-BuONa as base, 120°C, 24 h) to yield 2-phenylquinazolin-4(3H)-one derivatives with up to 84% efficiency .
  • Condensation reactions : Refluxing 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes/ketones in ethanol under acidic conditions (pH 4–4.5) to form Schiff base derivatives .
  • Alkylation : Phase-transfer catalysis of quinazolin-4-one with alkyl bromides to synthesize 3-alkyl derivatives, optimized for antifungal activity .

Q. How are quinazolin-4-one derivatives characterized structurally?

  • Methodological Answer : Techniques include:
  • Spectroscopy : IR for functional groups (e.g., C=O at ~1671 cm⁻¹, C=N at ~1598 cm⁻¹) and NMR for regiochemical assignments (e.g., ¹H NMR peaks at δ 7.26–7.62 for aromatic protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 267 for C₁₅H₁₃N₃O₂ derivatives) and fragmentation patterns to confirm molecular weight .
  • X-ray crystallography : Resolves stereochemical features, as seen in isotopic atropisomers with N–C axial chirality .

Advanced Research Questions

Q. What strategies optimize the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at C-6/C-8 enhances tubulin polymerization inhibition, as demonstrated by HMJ38 derivatives .
  • Targeted design : Molecular docking and dynamics simulations prioritize derivatives with high affinity for Aurora kinase, validated via Western blot analysis of cell cycle regulators (e.g., cyclin B1, JNK) .
  • In vivo validation : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro cytotoxicity (e.g., Trypan blue exclusion assays) and therapeutic efficacy .

Q. How do structural modifications influence the anticataleptic or antiparkinsonian effects of quinazolin-4-one derivatives?

  • Methodological Answer :
  • Haloperidol catalepsy tests : Administer 0.2 mg/kg of 2-substituted derivatives (e.g., compounds I–VII) to male rats. Monitor rigidity reduction to identify candidates with dopamine receptor modulation potential .
  • SAR studies : Compare substituents at C-2 (e.g., phenoxymethyl vs. thio groups) to correlate lipophilicity (LogP ~2.1) with blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolin-4-one derivatives?

  • Methodological Answer :
  • Variable analysis : Control for assay conditions (e.g., fungal strain specificity in antifungal studies) or cell line heterogeneity in cytotoxicity screens .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against MCF-7 cells) to identify outliers and validate trends via dose-response curves .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use gloves, masks, and protective eyewear to avoid dermal/ocular exposure (H313/H333 hazards) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/gases, especially during alkylation or hydrogenation steps .
  • Emergency response : Immediate rinsing with water for skin contact and artificial respiration for inhalation exposure .

Q. What green chemistry approaches improve the sustainability of quinazolin-4-one synthesis?

  • Methodological Answer :
  • Solvent selection : Replace DMF or DCM with ethanol or water in condensation reactions .
  • Catalyst design : Use recyclable ionic liquids (e.g., 3-methylimidazole) for alkylation, reducing waste .
  • Oxidant optimization : Employ O₂ instead of toxic agents (e.g., KMnO₄) for dehydrogenation steps .

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